5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid involves various chemical reactions, including Gassman's indole synthesis for producing substituted pyrroloquinolines with antibacterial activities (Ishikawa et al., 1990). These methods yield compounds with significant potency against both gram-positive and gram-negative bacteria, highlighting their potential as antibacterial agents.
Molecular Structure Analysis
Investigations into the molecular structure of these compounds reveal the importance of their tricyclic core. The study of polymorphic modifications of a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, showed two polymorphic forms with different crystal packing, offering insights into the structural flexibility and stability of these molecules (Shishkina et al., 2018).
Chemical Reactions and Properties
The chemical reactions of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid derivatives often involve halogenation, amidation, and other modifications that affect their biological activity. For example, bromination of the ethyl ester of a related compound produced a mixture of products, including a 9-bromo-substituted isomer, demonstrating the reactivity and complexity of these molecules' chemistry (Ukrainets et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the applicability of these compounds. While specific studies on the physical properties of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid were not identified, the examination of polymorphic forms provides valuable data on the solid-state characteristics, which can influence the compound's behavior in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological molecules, are fundamental for the development of pharmaceuticals. The synthesis and structure-activity relationship studies provide insight into how modifications to the pyrroloquinoline core can enhance or diminish biological activity, offering pathways to designing more effective compounds (Paris et al., 1995).
Scientific Research Applications
Inhibitors of Aldosterone Synthase and Diuretic Agents : Pyrido[3,2,1-ij]quinoline derivatives, synthesized from 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid, have shown potential as inhibitors of aldosterone synthase, exhibiting significant diuretic effects (Ukrainets et al., 2018).
Generation of Spirocyclic Compounds : Research has demonstrated the ability to generate spiro[4H-pyran-3,3′-oxindoles] and other spirocyclic compounds like tetrahydrobenzo[if]quinolizines and tetrahydropyrrolo[3,2,1-ij]quinolinones from 1,2,3,4-tetrahydroquinoline derivatives (Baradarani et al., 2017), (Baradarani et al., 2018).
Antibacterial and Antitubercular Activities : Some derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid have been found to possess potent antibacterial activities against gram-positive bacteria and show promising antitubercular activities (Tsuji et al., 1995), (Ukrainets et al., 2008).
Potential Fungicidal Activity : Derivatives like pyroquilon have shown potential fungicidal activity, which is significant for applications in agriculture and related fields (Kappe & Kappe, 2009).
Anti-Inflammatory and Diuretic Properties : Some studies have revealed that 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid exhibits anti-inflammatory and diuretic activities (Ukrainets et al., 2007).
Histamine and Platelet Activating Factor Antagonism : Certain derivatives have shown potent antagonism of histamine, platelet activating factor, and leukotrienes, indicating potential therapeutic applications in conditions like asthma (Paris et al., 1995).
Safety And Hazards
properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-12(15)10-7-13-6-2-4-8-3-1-5-9(10)11(8)13/h1,3,5,7H,2,4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXVBECVIDBEOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626419 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |
CAS RN |
124730-56-9 | |
Record name | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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